molecular formula C14H12ClNO2S B046705 2-Chloro-7-(methoxymethoxy)-10H-phenothiazine CAS No. 62835-54-5

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

Cat. No. B046705
CAS RN: 62835-54-5
M. Wt: 293.8 g/mol
InChI Key: CBLOTTRGIFDJHI-UHFFFAOYSA-N
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Description

“2-Chloro-7-methoxy-3-methylquinoline” is a halogenated heterocycle . It has the empirical formula C11H10ClNO and a molecular weight of 207.66 .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-7-(methoxymethoxy)-10H-phenothiazine” are not available, similar compounds like “2-Chloro-7-methoxyquinoline-3-carbaldehyde” have been synthesized using the Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-methoxy-3-methylquinoline” includes a quinoline core with a chlorine atom at the 2nd position, a methoxy group at the 7th position, and a methyl group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-7-(methoxymethoxy)-10H-phenothiazine” are not available, similar compounds like “2-Chloroquinoline-3-carbaldehydes” have been involved in addition, reduction, condensation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-7-methoxy-3-methylquinoline” include a molecular weight of 207.65 g/mol, a topological polar surface area of 22.1 Ų, and a complexity of 200 .

Safety And Hazards

The safety information for “2-Chloro-7-methoxy-3-methylquinoline” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1, with hazard statements H302 - H318 .

properties

IUPAC Name

2-chloro-7-(methoxymethoxy)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-17-8-18-10-3-4-11-14(7-10)19-13-5-2-9(15)6-12(13)16-11/h2-7,16H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLOTTRGIFDJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(methoxymethoxy)-10H-phenothiazine

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